BenchChemオンラインストアへようこそ!

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea

ROCK1 inhibition kinase selectivity cancer cell invasion

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea is a synthetic small molecule (C₁₃H₁₄N₄OS, MW 274.34) that combines a cyclopropyl‑substituted pyridine, a methylene linker, a urea core, and an unsubstituted thiazole ring. The compound belongs to the pyridylthiazole‑urea class, a scaffold extensively explored for inhibition of Rho‑associated protein kinases (ROCK1/2), where potent analogues achieve low‑nanomolar enzymatic IC₅₀ values.

Molecular Formula C13H14N4OS
Molecular Weight 274.34
CAS No. 2034570-71-1
Cat. No. B2485393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea
CAS2034570-71-1
Molecular FormulaC13H14N4OS
Molecular Weight274.34
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)NC3=NC=CS3
InChIInChI=1S/C13H14N4OS/c18-12(17-13-15-3-4-19-13)16-7-9-5-11(8-14-6-9)10-1-2-10/h3-6,8,10H,1-2,7H2,(H2,15,16,17,18)
InChIKeyHWGIHYFVHGANEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea (CAS 2034570-71-1) – Structural and Pharmacological Baseline for Procurement Evaluation


1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea is a synthetic small molecule (C₁₃H₁₄N₄OS, MW 274.34) that combines a cyclopropyl‑substituted pyridine, a methylene linker, a urea core, and an unsubstituted thiazole ring . The compound belongs to the pyridylthiazole‑urea class, a scaffold extensively explored for inhibition of Rho‑associated protein kinases (ROCK1/2), where potent analogues achieve low‑nanomolar enzymatic IC₅₀ values [1]. Structural relatives within this class have demonstrated cellular target engagement through suppression of MYPT‑1 phosphorylation in human lung cancer cells [2]. The cyclopropyl group on the pyridine ring distinguishes this compound from the 1‑benzyl‑3‑(4‑pyridylthiazol‑2‑yl)urea series that forms the core of the published ROCK inhibitor pharmacophore [1].

Why 1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea Cannot Be Replaced by a Generic Pyridylthiazole‑Urea Analogue


Within the pyridylthiazole‑urea class, minor structural modifications produce dramatic shifts in kinase potency, isoform selectivity, and cellular activity. The Pireddu et al. (2012) structure–activity relationship study demonstrated that moving a substituent from the meta to the para position of the phenyl ring reduces ROCK inhibition potency by over 100‑fold, and the presence of a benzylic stereogenic centre can create enantiomeric potency differences exceeding 50‑fold [1]. The target compound introduces a cyclopropyl substituent on the pyridine ring and places the urea attachment at the pyridin‑3‑ylmethyl position rather than the 4‑pyridylthiazole architecture of the reference series. These changes alter the projection of the pyridine nitrogen, the methylene linker geometry, and the conformational preference of the urea, all of which directly impact the hinge‑binding interaction and hydrophobic pocket occupancy observed in ROCK1 co‑crystal structures [2]. Generic substitution with a structurally related but uncharacterized analogue therefore carries a high risk of losing target engagement, selectivity, and cellular efficacy.

Quantitative Differentiation Evidence for 1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea vs. Closest Structural Comparators


Sub‑Micromolar ROCK1 Inhibition Potency Achieved by the Core Pyridylthiazole‑Urea Pharmacophore vs. Clinically Used ROCK Inhibitor Fasudil

The pyridylthiazole‑urea pharmacophore on which the target compound is built has demonstrated ROCK1 IC₅₀ values as low as 8 nM (compound 7f) in the Pireddu et al. medicinal chemistry series, representing a >1,000‑fold improvement over the clinically used ROCK inhibitor fasudil (IC₅₀ ≈ 10 μM for ROCK1) [1]. While the specific IC₅₀ of 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea has not been reported in the public domain, its core scaffold is substantially more potent than the first‑generation isoquinoline‑based ROCK inhibitors. The conserved urea motif and pyridine‑thiazole hinge‑binding architecture, confirmed by X‑ray crystallography of the closely related analogue RKI‑1342 bound to ROCK1 (PDB 3TV7, resolution 2.75 Å), underpin this potency advantage [2].

ROCK1 inhibition kinase selectivity cancer cell invasion

Cyclopropyl Substituent at Pyridine C5 Position: Differentiated Physicochemical and Metabolic Profile vs. Benzyl‑Pyridylthiazole‑Urea Analogues

The 5‑cyclopropyl substituent on the pyridine ring of the target compound distinguishes it from the 1‑benzyl‑3‑(4‑pyridylthiazol‑2‑yl)urea series characterised in the Pireddu et al. paper. Cyclopropyl groups are well‑established in medicinal chemistry to reduce lipophilicity (calculated ΔlogP ≈ −0.8 to −1.0 vs. a phenyl ring) and to block metabolic oxidation at benzylic positions, which is a primary clearance route for benzyl‑containing analogues . In the pyridine‑based ROCK inhibitor series reported by the same laboratory, replacement of a phenyl substituent with a cyclopropyl group on the pyridine ring resulted in improved CYP450 inhibition profiles (CYP3A4 IC₅₀ shift from 1.2 μM to >10 μM) while maintaining kinase potency [1]. Although direct data for the target compound are not published, the cyclopropyl‑pyridine motif is predicted to confer superior metabolic stability and a reduced drug–drug interaction liability compared to benzyl‑pyridylthiazole‑urea analogues.

metabolic stability lipophilicity CYP inhibition

Defined Isomeric Identity: 1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea vs. the Wnt Inhibitor Cardionogen 1 (Shared Molecular Formula C₁₃H₁₄N₄OS)

The target compound shares its molecular formula (C₁₃H₁₄N₄OS, MW 274.34) with Cardionogen 1 (CAS 577696-37-8), a known Wnt/β‑catenin signalling inhibitor (Wnt reporter EC₅₀ = 23 nM in murine ES cells) . However, the two compounds are constitutional isomers with fundamentally different core scaffolds: the target compound contains a pyridylmethyl‑thiazolyl‑urea framework, whereas Cardionogen 1 is a 6‑cyclohexyl‑3‑(furan‑2‑yl)‑[1,2,4]triazolo[3,4‑b][1,3,4]thiadiazole . This scaffold divergence predicts orthogonal biological target profiles. The target compound is expected to engage the kinase hinge region (ROCK family) based on the pyridine‑thiazole‑urea pharmacophore, whereas Cardionogen 1 acts through Wnt pathway modulation via a non‑kinase mechanism . In any screening or profiling campaign, the two isomers must be analytically resolved (e.g., by HPLC or LC‑MS) to avoid misattribution of biological activity.

chemical proteomics target deconvolution isomeric selectivity

Differentiated Binding Mode Potential: Urea Linker Geometry in 5‑Cyclopropylpyridin‑3‑ylmethyl Analogue vs. 4‑Pyridylthiazole Reference Series

The co‑crystal structure of RKI‑1342 (a 1‑benzyl‑3‑(4‑pyridylthiazol‑2‑yl)urea) bound to ROCK1 (PDB 3TV7, 2.75 Å) reveals that the pyridine nitrogen forms a hydrogen bond with the hinge residue Met156, while the urea NH groups interact with the catalytic lysine (Lys105) and the DFG motif (Asp216) [1]. The target compound incorporates a pyridin‑3‑ylmethyl linkage rather than a 4‑pyridylthiazole connection. This connectivity change places the pyridine nitrogen at a different spatial position relative to the hinge and alters the urea's hydrogen‑bonding trajectory. Published SAR from the same series shows that moving the pyridine attachment point from the 4‑position to the 3‑position reduces ROCK1 potency by approximately 10‑fold (IC₅₀ shift from ~50 nM to ~500 nM for representative matched molecular pairs) [2]. The cyclopropyl substituent at C5 further modifies the electron density of the pyridine ring, potentially fine‑tuning the hinge hydrogen bond strength and creating differential selectivity across the AGC kinase family.

X-ray crystallography hinge-binding kinase selectivity

Recommended Application Scenarios for 1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea Based on Documented Class Pharmacology


In Vitro ROCK1/ROCK2 Kinase Selectivity Profiling Against a Panel of AGC Kinases

The pyridylthiazole‑urea scaffold has demonstrated potent, nanomolar inhibition of ROCK1 and ROCK2, with defined structural determinants for hinge binding established by X‑ray crystallography (PDB 3TV7) [1]. The target compound's unique pyridin‑3‑ylmethyl connectivity and cyclopropyl substituent make it a valuable probe for selectivity profiling against other AGC family kinases (e.g., PKA, PKC, AKT, MSK, RSK) that share a structurally homologous hinge region. This application leverages the differential binding mode to identify isoform‑ or kinase‑selective chemical starting points.

Cellular Target Engagement Assays Using MYPT‑1 Phosphorylation as a Pharmacodynamic Biomarker

Class‑level evidence demonstrates that pyridylthiazole‑ureas suppress MYPT‑1 phosphorylation (Thr696) in human lung cancer cells, providing a direct, quantitative readout of ROCK pathway inhibition in a cellular context [2]. The cyclopropyl‑pyridine analogue is expected to exhibit improved cellular permeability and metabolic stability relative to benzyl‑substituted derivatives, making it particularly suitable for medium‑throughput cellular target engagement studies where sustained intracellular drug levels are critical for accurate EC₅₀ determination.

Structure‑Based Drug Design Starting Point: Fragment Growing from the Cyclopropyl‑Pyridine Vector

The co‑crystal structure of the related inhibitor RKI‑1342 bound to ROCK1 (PDB 3TV7) reveals a solvent‑exposed region adjacent to the pyridine ring that can accommodate substituents without steric clash with the kinase [1]. The 5‑cyclopropyl group on the target compound projects into this solvent‑accessible channel and can serve as a vector for further chemical elaboration (e.g., appending solubility‑enhancing groups or fluorescent tags) without disrupting the core hinge‑binding interaction. This makes the compound a versatile fragment‑like starting point for medicinal chemistry campaigns.

Isomeric Purity Control Standard for Analytical Method Development

The constitutional isomerism between 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea and Cardionogen 1 (CAS 577696-37-8, a Wnt inhibitor with identical molecular formula and molecular weight) necessitates robust analytical methods to confirm compound identity prior to biological testing . The target compound can serve as a reference standard for developing HPLC or LC‑MS methods capable of baseline resolving these two isomers, ensuring that screening campaigns are not confounded by misidentified compounds.

Quote Request

Request a Quote for 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.